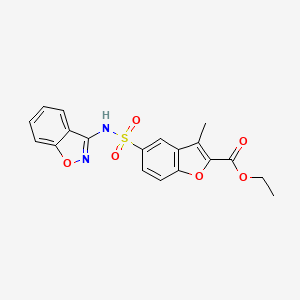
Ethyl 5-(1,2-benzoxazol-3-ylsulfamoyl)-3-methyl-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-[(1,2-BENZOXAZOL-3-YL)SULFAMOYL]-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which includes a benzoxazole moiety, a sulfamoyl group, and a benzofuran carboxylate, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(1,2-BENZOXAZOL-3-YL)SULFAMOYL]-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzoxazole and benzofuran intermediates. The benzoxazole moiety can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions . The benzofuran intermediate is often prepared via cyclization reactions involving phenols and aldehydes . The final step involves the coupling of these intermediates with a sulfamoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(1,2-BENZOXAZOL-3-YL)SULFAMOYL]-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfamoyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Functionalized benzoxazole or benzofuran derivatives.
Scientific Research Applications
ETHYL 5-[(1,2-BENZOXAZOL-3-YL)SULFAMOYL]-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 5-[(1,2-BENZOXAZOL-3-YL)SULFAMOYL]-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE involves its interaction with various molecular targets:
Antibacterial and Antifungal Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
ETHYL 5-[(1,2-BENZOXAZOL-3-YL)SULFAMOYL]-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE can be compared with other benzoxazole derivatives:
Properties
Molecular Formula |
C19H16N2O6S |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
ethyl 5-(1,2-benzoxazol-3-ylsulfamoyl)-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C19H16N2O6S/c1-3-25-19(22)17-11(2)14-10-12(8-9-15(14)26-17)28(23,24)21-18-13-6-4-5-7-16(13)27-20-18/h4-10H,3H2,1-2H3,(H,20,21) |
InChI Key |
ZTXALZORVQYFNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)S(=O)(=O)NC3=NOC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















